molecular formula C29H30O4 B14959111 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14959111
M. Wt: 442.5 g/mol
InChI Key: IXRBJCWCLGPXRI-UHFFFAOYSA-N
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Description

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C29H30O4 and a molecular weight of 442.56 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-hexyl-7-(2-oxo-2-phenyl-ethoxy)-4-phenyl-chromen-2-one
  • 6-hexyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one
  • 6-hexyl-7-methoxy-4-phenyl-chromen-2-one

Uniqueness

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H30O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-hexyl-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H30O4/c1-3-4-5-7-12-23-17-26-25(22-10-8-6-9-11-22)18-29(30)33-28(26)19-27(23)32-20-21-13-15-24(31-2)16-14-21/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3

InChI Key

IXRBJCWCLGPXRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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